molecular formula C13H19N5O9S2 B193686 Open Ring Aztreonam CAS No. 87500-74-1

Open Ring Aztreonam

Katalognummer: B193686
CAS-Nummer: 87500-74-1
Molekulargewicht: 453.5 g/mol
InChI-Schlüssel: IBLNMEMSULYOOK-VEHQQRBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SQ 26,992 is a 1,3-thiazole that is obtained via biohydrolysis of the beta-lactam ring of aztreonam. It has a role as a metabolite and an allergen. It is a member of 1,3-thiazoles, a dicarboxylic acid and a member of sulfamic acids.

Wissenschaftliche Forschungsanwendungen

Pharmazeutischer Referenzstandard

Open Ring Aztreonam wird als USP-Referenzstandard . In dieser Rolle trägt es dazu bei, die Qualität und Reinheit pharmazeutischer Produkte zu gewährleisten, indem es als Referenz in kompendialen Tests und Assays dient. Diese Anwendung ist entscheidend, um die Integrität der pharmazeutischen Herstellungsprozesse zu gewährleisten und die Patientensicherheit zu gewährleisten.

Flüssigchromatographie-Assays

In der analytischen Chemie, insbesondere in der pharmazeutischen Industrie, wird this compound bei der Herstellung von Systemsuitabilitätslösungen während der Analyse von Aztreonam-Injektionen verwendet . Diese Lösungen sind unerlässlich, um die Leistung von Flüssigchromatographiesystemen (LC) in Verbindung mit UV-Detektoren zu validieren, wie in den Monographien des United States Pharmacopeia (USP) beschrieben.

Antibiotische Aktivitätstests

This compound spielt eine wichtige Rolle in In-vitro-Studien, die die antimikrobielle Aktivität von Aztreonam testen, insbesondere in Kombination mit anderen Beta-Lactamase-Inhibitoren wie Avibactam . Diese Kombination hat vielversprechende Ergebnisse gegen Metallo-Beta-Lactamase-produzierende gramnegative Bakterien gezeigt, die häufig gegen viele andere Antibiotika resistent sind.

Klinische Mikrobiologie

In der klinischen Mikrobiologie wird this compound verwendet, um Aztreonam in biologischen Proben zu identifizieren und zu quantifizieren. Dies ist entscheidend, um den Medikamentenspiegel bei Patienten zu überwachen, die Dosierungsschemata zu optimieren und eine effektive Behandlung zu gewährleisten, während gleichzeitig das Risiko von Toxizität minimiert wird .

Forschung zu Beta-Lactamase-Inhibitoren

Die Verbindung ist ein wichtiges Werkzeug bei der Forschung neuer Beta-Lactamase-Inhibitoren. Indem es als Substrat oder Vergleichsstoff dient, unterstützt es die Entwicklung neuartiger Inhibitoren, die die Wirksamkeit von Beta-Lactam-Antibiotika gegen resistente Bakterienstämme verbessern können .

Entwicklung von Antibiotika-Kombinationen

Die Verträglichkeit von this compound mit anderen Antibiotika, wie z. B. Avibactam, wird untersucht, um neue Antibiotika-Kombinationen zu entwickeln. Diese Kombinationen zielen darauf ab, schwierige Infektionen zu bekämpfen, die durch multiresistente Organismen verursacht werden .

Pharmakokinetische Studien

Es wird auch in pharmakokinetischen Studien verwendet, um die Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) von Aztreonam zu verstehen. Solche Studien sind entscheidend für die Entwicklung neuer Formulierungen und Verabreichungssysteme für Antibiotika .

Wirkmechanismus

Target of Action

It primarily targets penicillin-binding protein 3 (PBP3) . PBP3 plays a crucial role in bacterial cell wall synthesis, making it a key target for antibiotics like Open Ring Aztreonam .

Mode of Action

The bactericidal action of this compound results from the inhibition of bacterial cell wall synthesis due to its high affinity for PBP3 . By binding to PBP3, this compound inhibits the third and last stage of bacterial cell wall synthesis . The sulfonic acid group at the N-1 position activates the beta-lactam ring assisting acetylation of transpeptidases . This results in the inhibition of bacterial cell wall synthesis .

Biochemical Pathways

This compound’s action primarily affects the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting PBP3, this compound disrupts the synthesis of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to the formation of elongated filamentous cells, which ultimately lyse, resulting in bacterial death .

Pharmacokinetics

Approximately 6 to 16% of this compound is metabolized to inactive metabolites by hydrolysis of the beta-lactam bond, resulting in an open-ring compound . In healthy subjects, this compound is excreted in the urine about equally by active tubular secretion and glomerular filtration . About two-thirds of the drug is eliminated unchanged in the urine . The serum half-life of this compound averaged 1.7 hours in subjects with normal renal function, independent of the dose and route of administration .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the formation of elongated filamentous cells, which ultimately lyse, leading to bacterial death . This makes this compound effective against a range of gram-negative bacterial infections .

Action Environment

This compound maintains its antimicrobial activity over a pH range of 6 to 8 in vitro, as well as in the presence of human serum and under anaerobic conditions . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as pH, the presence of human serum, and oxygen levels .

Biochemische Analyse

Biochemical Properties

Open Ring Aztreonam interacts with penicillin-binding protein 3 (PBP3) of susceptible gram-negative pathogens . By binding to PBP3, it inhibits the third and last stage of bacterial cell wall synthesis . The sulfonic acid group at the N-1 position activates the beta-lactam ring assisting acetylation of transpeptidases .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It forms elongated filamentous cells which ultimately lyse, resulting in death . It has no activity against Gram-positive and anaerobic bacteria .

Molecular Mechanism

The bactericidal action of this compound results from the inhibition of bacterial cell wall synthesis due to a high affinity of aztreonam for penicillin binding protein 3 (PBP3) . By binding to PBP3, aztreonam inhibits the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

It has been demonstrated that bolus dosing with higher aztreonam concentrations resulted in increased 24 h AUC and increased bacterial killing in Haemophilus influenzae-infected fibrin clots, compared with continuous infusion of the same total amount of drug .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the peptidoglycan biosynthesis pathway . It depletes the feedstocks for peptidoglycan synthesis . The combination of aztreonam and avibactam inhibits the metabolism of E. coli by interfering with metabolic pathways of peptidoglycan and amino acid biosynthesis, central carbon, purine and pyrimidine metabolisms .

Transport and Distribution

It is known that approximately 6 to 16% of aztreonam is metabolized to inactive metabolites by hydrolysis of the beta-lactam bond, resulting in an open-ring compound .

Subcellular Localization

It is known that aztreonam binds to penicillin-binding protein 3 of susceptible gram-negative pathogens

Eigenschaften

IUPAC Name

(2S,3S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-(sulfoamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O9S2/c1-5(18-29(24,25)26)7(10(20)21)16-9(19)8(6-4-28-12(14)15-6)17-27-13(2,3)11(22)23/h4-5,7,18H,1-3H3,(H2,14,15)(H,16,19)(H,20,21)(H,22,23)(H,24,25,26)/b17-8-/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLNMEMSULYOOK-VEHQQRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C1=CSC(=N1)N)NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C1=CSC(=N1)N)NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87500-74-1
Record name SQ 26992
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87500-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SQ 26992
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087500741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SQ-26992
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O397SYG7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-7O397syg7R
Reactant of Route 2
Unii-7O397syg7R
Reactant of Route 3
Unii-7O397syg7R
Reactant of Route 4
Unii-7O397syg7R
Reactant of Route 5
Unii-7O397syg7R
Reactant of Route 6
Unii-7O397syg7R
Customer
Q & A

Q1: How is SQ 26,992 formed and what is its significance?

A1: SQ 26,992 is generated through the in vivo hydrolysis of aztreonam, a process that opens the beta-lactam ring structure. [, ] This metabolite is significant because it is not subject to rapid elimination like aztreonam and exhibits a longer half-life. [] This characteristic becomes particularly important in patients with impaired renal function, where accumulation of SQ 26,992 could potentially lead to toxicity. []

Q2: What is the elimination half-life of SQ 26,992 compared to aztreonam?

A2: In healthy volunteers, SQ 26,992 exhibits a half-life of 26 hours. [] This is significantly longer than the 1.6-1.7 hour half-life observed for aztreonam after intravenous or intramuscular administration. []

Q3: Does SQ 26,992 accumulate in patients with renal insufficiency?

A3: Research indicates that SQ 26,992 levels increase in patients with reduced kidney function. A study involving elderly patients with renal insufficiency demonstrated a progressive rise in trough levels of SQ 26,992 throughout a 5-day aztreonam treatment. [] This accumulation was inversely correlated with creatinine clearance rates, indicating that poorer kidney function leads to slower elimination of the metabolite. []

Q4: Does SQ 26,992 possess any antimicrobial activity?

A4: Studies conducted on SQ 26,992 and other minor metabolites isolated from monkey urine have confirmed that they lack significant antimicrobial activity. [] Therefore, SQ 26,992 does not contribute to the therapeutic effect of aztreonam.

Q5: How is SQ 26,992 typically measured in biological samples?

A6: High-performance liquid chromatography (HPLC) is a commonly used method for quantifying SQ 26,992 in biological samples. This technique allows for the separation and detection of aztreonam and its related substances, including SQ 26,992. [, ] Amperometric detection, which offers specificity for the aminothiazole group present in aztreonam and its metabolites, can be employed as an alternative or complementary detection method to UV detection in HPLC analysis. []

Q6: What are the implications of SQ 26,992 for aztreonam dosing in specific patient populations?

A7: While age alone doesn't significantly impact aztreonam pharmacokinetics, renal function is a critical factor. [] The accumulation of SQ 26,992 in patients with renal insufficiency highlights the need for dose adjustments based on creatinine clearance to avoid potential toxicity. [] This is particularly important for elderly patients, who are more likely to have age-related decline in kidney function.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.